

An In-depth Technical Guide on Monopropyl Phthalate (CAS 4376-19-6)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Monopropyl Phthalate** (MPP), a primary metabolite of the widely used plasticizer, Dipropyl Phthalate (DPrP). This document synthesizes available data on its physicochemical properties, synthesis, analytical methods, metabolism, and toxicological profile, with a focus on its interaction with peroxisome proliferator-activated receptors (PPARs).

Physicochemical Properties

Quantitative data for **Monopropyl Phthalate** is limited, with most available information being predicted values. Experimental data for key properties such as melting point, boiling point, and water solubility are not readily available in the reviewed literature.



Property	Value	Source
CAS Number	4376-19-6	[1][2]
Molecular Formula	C11H12O4	[1][2]
Molecular Weight	208.21 g/mol	[1][2]
IUPAC Name	2-(propoxycarbonyl)benzoic acid	[1]
Synonyms	Mono-n-propyl phthalate, Phthalic acid monopropyl ester	[1]
Predicted Boiling Point	351.2 ± 25.0 °C	[3]
Predicted Density	1.204 ± 0.06 g/cm ³	[3]
Predicted pKa	3.38 ± 0.36	[3]
Appearance	Colorless to Off-White Oil; Solid	[3][4]

Synthesis of Monopropyl Phthalate

A general and adaptable method for the synthesis of phthalate monoesters involves the catalyzed nucleophilic addition of an alcohol to phthalic anhydride. The following is a representative experimental protocol that can be adapted for the synthesis of **Monopropyl Phthalate**.

Experimental Protocol: Synthesis of Phthalate Monoesters

This protocol is based on the ferric chloride-catalyzed reaction of phthalic anhydride with an alcohol.

Materials:

- Phthalic anhydride
- n-Propanol



- Ferric chloride (FeCl₃)
- Toluene
- 5% Sodium bicarbonate (NaHCO₃) solution
- Saturated sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO₄)
- Dichloromethane
- Hexane

Equipment:

- Round-bottom flask
- Reflux condenser
- · Magnetic stirrer and hot plate
- Separatory funnel
- Rotary evaporator
- Glassware for extraction and filtration

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve phthalic anhydride (1.0 equivalent) in toluene. Add n-propanol (1.0 to 1.2 equivalents).
- Catalyst Addition: Add a catalytic amount of ferric chloride (e.g., 10 mol%).
- Reaction: Stir the mixture at a specified temperature (e.g., 50 °C) for a designated time to facilitate the formation of the monoester. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).



- Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the
 mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution to
 remove unreacted phthalic anhydride and the acidic monoester product. Follow with a wash
 with saturated brine solution.
- Extraction and Drying: Extract the aqueous layer with dichloromethane. Combine the organic layers and dry over anhydrous magnesium sulfate.
- Purification: Filter the drying agent and concentrate the organic phase using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure Monopropyl Phthalate.



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A simplified workflow for the synthesis of **Monopropyl Phthalate**.

Analytical Methods

The determination of **Monopropyl Phthalate**, typically as a metabolite in biological matrices, is commonly performed using chromatographic techniques coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used method for the analysis of phthalate metabolites. A derivatization step is often employed to improve the volatility and chromatographic behavior of the polar monoesters, though methods without derivatization have also been developed.

Sample Preparation (Urine):



- Enzymatic Deconjugation: To measure total MPP (free and glucuronidated), urine samples are typically incubated with β-glucuronidase to hydrolyze the glucuronide conjugates.
- Extraction: The hydrolyzed sample is then extracted using a solid-phase extraction (SPE) cartridge or liquid-liquid extraction with an organic solvent like hexane.
- Derivatization (Optional but common): The extracted monoesters are often derivatized (e.g., methylated with diazomethane or silylated) to increase their volatility for GC analysis.
- Clean-up: The derivatized extract may be further purified using a clean-up step, for example, with a Florisil column.

GC-MS Parameters (General):

- Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).
- Injector: Splitless injection is commonly used for trace analysis.
- Oven Program: A temperature gradient is used to separate the analytes.
- Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized Monopropyl Phthalate.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of phthalate metabolites in biological fluids and does not typically require derivatization.

Sample Preparation (Urine):

- Enzymatic Deconjugation: Similar to the GC-MS protocol, urine samples are treated with β-glucuronidase.
- Solid-Phase Extraction (SPE): The sample is then passed through an SPE cartridge to extract and concentrate the phthalate metabolites.



• Elution and Reconstitution: The analytes are eluted from the SPE cartridge, the eluent is evaporated, and the residue is reconstituted in a mobile phase-compatible solvent.

LC-MS/MS Parameters (General):

- Column: A C18 reversed-phase column is typically used.
- Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile),
 often with an additive like formic acid or ammonium acetate.
- Ionization: Electrospray ionization (ESI) in negative mode is commonly used.
- Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for **Monopropyl Phthalate** and its isotopically labeled internal standard.



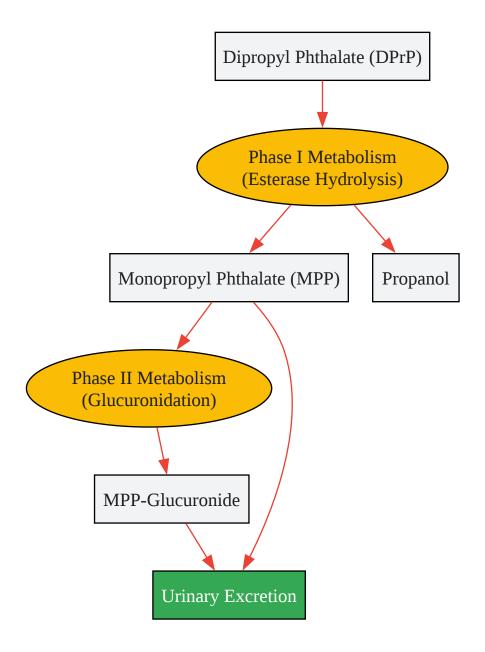
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A general workflow for the analysis of **Monopropyl Phthalate** in urine by LC-MS/MS.

Metabolism

Monopropyl Phthalate is not typically used in commercial products but is formed in the body as a primary metabolite of Dipropyl Phthalate (DPrP). The metabolic pathway involves the hydrolysis of one of the ester linkages of DPrP by esterases, primarily in the gut and liver, to form MPP and propanol. MPP can then be excreted in the urine, either in its free form or as a glucuronide conjugate.





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Metabolic pathway of Dipropyl Phthalate to Monopropyl Phthalate.

Toxicological Profile and Mechanism of Action

Specific toxicological data for **Monopropyl Phthalate**, such as LD50 and NOAEL values, are not well-documented in the public literature. The toxicity of its parent compound, Dipropyl Phthalate, has been studied, with a reported No-Observed-Adverse-Effect Level (NOAEL) for developmental toxicity in rats of 0.5 g/kg/day[5]. Phthalates, as a class, are known for their potential endocrine-disrupting effects, particularly on the male reproductive system[6][7].



The primary mechanism of action for many phthalate monoesters is through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors involved in the regulation of lipid metabolism and inflammation[8][9]. Phthalate monoesters can act as agonists for both PPARα and PPARγ[8][10]. However, some evidence suggests that shorter-chain phthalate monoesters, which would include **Monopropyl Phthalate**, may not bind to or activate these receptors[11]. This discrepancy highlights the need for further research specifically on **Monopropyl Phthalate**.

PPAR Signaling Pathway

The activation of PPARs by phthalate monoesters leads to the transcription of target genes involved in lipid metabolism. This interaction is a key area of research for understanding the potential health effects of phthalate exposure.

Experimental Protocol: PPARα Activation Assay (Reporter Gene Assay)

This is a general protocol to assess the activation of PPAR α by a test compound like **Monopropyl Phthalate**.

Materials:

- Mammalian cell line (e.g., HEK293T or HepG2)
- Expression plasmid for PPARα
- Reporter plasmid containing a PPAR response element (PPRE) upstream of a reporter gene (e.g., luciferase)
- Transfection reagent
- Cell culture medium and supplements
- Test compound (Monopropyl Phthalate)
- Positive control (e.g., a known PPARα agonist like Wy-14643)
- Luciferase assay reagent



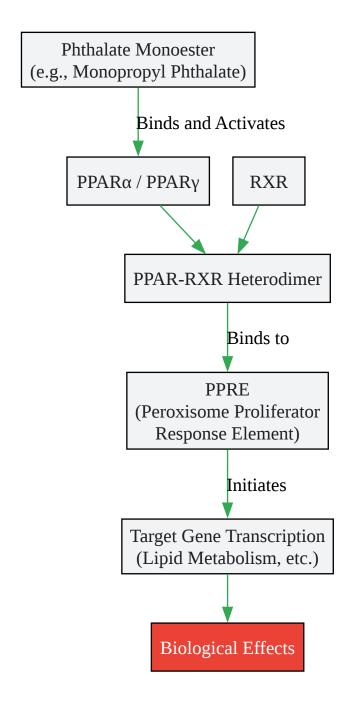




Procedure:

- Cell Culture and Transfection: Culture the cells to an appropriate confluency. Co-transfect the cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.
- Treatment: After transfection, treat the cells with various concentrations of Monopropyl
 Phthalate, a vehicle control (e.g., DMSO), and a positive control.
- Incubation: Incubate the cells for a specified period (e.g., 24 hours).
- Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.
- Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration. Plot the fold-induction of luciferase activity relative to the vehicle control against the concentration of Monopropyl Phthalate to determine the dose-response relationship and calculate the EC50 value.





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General signaling pathway for PPAR activation by phthalate monoesters.

Conclusion

Monopropyl Phthalate is a key metabolite of Dipropyl Phthalate and shares structural similarities with other phthalate monoesters known to be biologically active. While its involvement in PPAR signaling is suggested, there is a notable lack of specific experimental data on its physicochemical properties, toxicology, and direct interaction with nuclear receptors.



The protocols and information provided in this guide are based on current knowledge of phthalates and serve as a foundation for further research into the specific biological and toxicological profile of **Monopropyl Phthalate**. Further investigation is warranted to fill the existing data gaps and to better understand the potential health risks associated with exposure to its parent compound, Dipropyl Phthalate.

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